molecular formula C22H34O2 B1232206 Eicosapentaenoic acid ethyl ester CAS No. 84494-70-2

Eicosapentaenoic acid ethyl ester

Cat. No.: B1232206
CAS No.: 84494-70-2
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-LRKAYDMASA-N
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Description

Eicosapentaenoic acid ethyl ester is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid. It is commonly used in the treatment of hypertriglyceridemia and cardiovascular diseases. This compound is known for its ability to lower triglyceride levels and reduce the risk of cardiovascular events .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid ethyl ester is typically synthesized through the transesterification of fish oil with ethanol. The process involves the use of a catalyst, such as an immobilized lipase, to facilitate the reaction. The reaction conditions often include a temperature range of 40-60°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of eicosapentaenoic acid from fish oil, followed by its conversion to the ethyl ester form through transesterification. Advanced techniques such as simulated moving bed chromatography and countercurrent chromatography are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the ester, and substituted compounds with different functional groups .

Scientific Research Applications

Eicosapentaenoic acid ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of eicosapentaenoic acid ethyl ester involves several pathways:

    Increased β-oxidation: Enhances the breakdown of fatty acids in the liver.

    Inhibition of acyl-CoA1,2-diacylglycerol acyltransferase: Reduces the synthesis of triglycerides.

    Decreased lipogenesis: Lowers the production of new fatty acids in the liver.

    Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream

Comparison with Similar Compounds

    Docosahexaenoic acid ethyl ester: Another omega-3 fatty acid ethyl ester with similar applications but different effects on lipid profiles.

    Omega-3-acid ethyl esters: A mixture of ethyl esters of omega-3 fatty acids, including eicosapentaenoic acid and docosahexaenoic acid.

Uniqueness: Eicosapentaenoic acid ethyl ester is unique in its high purity and specific action on lowering triglyceride levels without significantly raising low-density lipoprotein cholesterol levels. This makes it particularly effective in reducing cardiovascular risks compared to other omega-3 fatty acid derivatives .

Properties

IUPAC Name

ethyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-LRKAYDMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84494-70-2, 86227-47-6
Record name 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosapentaenoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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